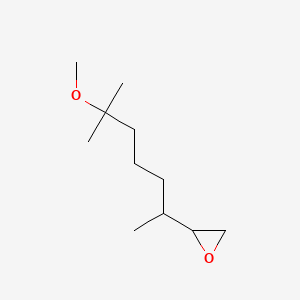
4-(Pyrimidin-2-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrimidin-2-yl)butanal is an organic compound that features a pyrimidine ring attached to a butanal group. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)butanal can be achieved through several synthetic routes. One common method involves the reaction of pyrimidine-2-carbaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like piperidine or pyrrolidine . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)butanal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: 4-(Pyrimidin-2-yl)butanoic acid.
Reduction: 4-(Pyrimidin-2-yl)butanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
4-(Pyrimidin-2-yl)butanal has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)butanal involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The compound may exert its effects by binding to active sites of enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-2-yl)butanal: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Pyridin-2-yl)pyrimidine: Contains both pyridine and pyrimidine rings, exhibiting diverse biological activities.
Uniqueness
4-(Pyrimidin-2-yl)butanal is unique due to its specific combination of a pyrimidine ring and a butanal group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
260441-10-9 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-pyrimidin-2-ylbutanal |
InChI |
InChI=1S/C8H10N2O/c11-7-2-1-4-8-9-5-3-6-10-8/h3,5-7H,1-2,4H2 |
InChI Key |
SSTUITSVIFKUBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,4R,6aS)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B8787830.png)










